molecular formula C12H13BrN2O3 B2703187 3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one CAS No. 2413884-25-8

3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one

Cat. No.: B2703187
CAS No.: 2413884-25-8
M. Wt: 313.151
InChI Key: QCTKPEQNOXRDFQ-UHFFFAOYSA-N
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Description

3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bromophenoxy Intermediate: The synthesis begins with the preparation of 4-bromophenol, which is then reacted with an appropriate alkylating agent to form the 4-bromophenoxy intermediate.

    Oxadiazole Ring Formation: The bromophenoxy intermediate is then subjected to cyclization with a suitable nitrile oxide precursor under controlled conditions to form the oxadiazole ring.

    Final Functionalization: The resulting oxadiazole compound is further functionalized by introducing the methylpropyl side chain through a series of substitution reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while reduction can yield amine derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions with other functional groups, leading to the formation of more complex heterocyclic structures.

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the oxadiazole ring.

Comparison with Similar Compounds

3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one can be compared with other similar compounds, such as:

    4-Bromophenoxybenzene: A simpler analog with a single bromine atom and a phenoxy group.

    2-(4-Bromophenoxy)tetrahydro-2H-pyran: Contains a tetrahydropyran ring instead of the oxadiazole ring.

    1-(4-Bromophenoxy)-3,5-difluorobenzene: Contains difluorobenzene moiety, highlighting the effect of fluorine atoms on the chemical properties.

Properties

IUPAC Name

3-[1-(4-bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-7(2)10(11-14-12(16)18-15-11)17-9-5-3-8(13)4-6-9/h3-7,10H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTKPEQNOXRDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NOC(=O)N1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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